Role in Blocking Viral Attachment to Cellular Receptors
Competitive Inhibition of PSGL-1 and Heparan Sulfate Interactions
NF449 sodium salt (a polysulfonated napthylurea derivative) specifically disrupts EV-A71 attachment by blocking interactions with sulfated host receptors. Biochemical assays demonstrate that NF449 competitively inhibits binding between the EV-A71 capsid and P-selectin glycoprotein ligand-1 (PSGL-1)—a leukocyte receptor requiring sulfated tyrosine residues for viral engagement—at submicromolar concentrations (IC₅₀: 0.4–4 μM) [2] [4]. NF449 equally antagonizes heparan sulfate (HS) glycosaminoglycan-mediated attachment, which facilitates viral entry in epithelial and neural cells [4] [9]. This dual-receptor inhibition arises from NF449’s structural mimicry of sulfated tyrosine motifs, enabling high-affinity occupancy of the capsid’s receptor-binding sites [2] [10].
Table 1: Receptor-Specific Inhibition Profiles of NF449
Target Receptor | Function in EV-A71 Entry | NF449 Inhibition Mechanism | Key Experimental Evidence |
---|
PSGL-1 | Primary receptor on leukocytes; mediates immune cell invasion | Competitive antagonism via sulfonate groups | Blockade of ³⁵S-labeled EV-A71 binding to RD cells (≥90% at 4 μM) [4] |
Heparan sulfate | Attachment receptor enhancing cellular adsorption | Steric hindrance of electrostatic interactions | Reduced viral attachment in HS-expressing cell lines (IC₅₀: 0.69 μM) [4] [9] |
SCARB2 | Universal uncoating receptor | No effect | Unchanged binding to SCARB2-transfected cells [1] |
Non-Interference with SCARB2-Mediated Binding Pathways
Unlike its inhibition of PSGL-1/HS, NF449 exhibits no inhibitory activity against the scavenger receptor class B member 2 (SCARB2), EV-A71’s primary uncoating receptor. Binding assays confirm that NF449 pretreatment does not reduce viral attachment to SCARB2-expressing cells, even at concentrations >32 μM [1] [6]. This selectivity occurs because SCARB2 binds the EV-A71 capsid canyon—a region distinct from the PSGL-1/HS-binding 5-fold vertex—via hydrophobic interactions independent of sulfation [6] [7]. Consequently, NF449 permits SCARB2-dependent internalization but prevents PSGL-1/HS-specific entry routes.
Structural Targeting of the EV-A71 Capsid 5-Fold Vertex
Mutagenesis Studies on VP1-244K Resistance Phenotypes
NF449’s binding site was mapped to the 5-fold vertex of the EV-A71 capsid using resistance selection studies. Serial passage under NF449 pressure selected for mutants with lysine-to-glutamate substitutions at VP1-244 (K244E), a residue critical for coordinating sulfated receptors [4] [9]. Isogenic viruses carrying K244E exhibited >100-fold resistance to NF449 (IC₅₀ shift from 0.4 μM to >40 μM) but retained susceptibility to classical capsid inhibitors like pirodavir [4]. Reverse genetics confirmed that VP1-244K forms a cationic pocket attracting NF449’s sulfonate groups; its mutation disrupts electrostatic complementarity, abolishing inhibition [2] [10].
Disruption of MA28-7 Epitope Recognition at the Capsid Surface
NF449’s occupancy of the 5-fold vertex sterically blocks the conformational epitope recognized by the neutralizing monoclonal antibody MA28-7. Cryo-EM and competitive binding assays show that NF449 (and its analog NF110) displaces MA28-7, which targets a VP1 domain overlapping residues 242–244 [4] [9]. This epitope occlusion directly correlates with antiviral efficacy: derivatives like NM16 that displace MA28-7 at ≤0.1 μM demonstrate submicromolar IC₅₀ values against clinical EV-A71 isolates [4].
Comparative Efficacy of Suramin Derivatives in Viral Entry Suppression
NF449 is the most potent suramin-derived EV-A71 inhibitor identified, but structural optimization has yielded superior analogs:
- NF110 (4 para-sulfonated groups): Exhibits enhanced antiviral activity (IC₅₀: 1 μM for infection; 0.4 μM for attachment) due to reduced steric bulk and optimized sulfonate positioning [4] [10].
- NM16 (sulfonated biphenyl-tryptophan hybrid): Achieves nanomolar inhibition (IC₅₀: 0.1 μM) via extended aromatic stacking with VP1 residues near the 5-fold axis [4].
Table 2: Comparative Antiviral Activity of Suramin Derivatives Against EV-A71
Compound | Structural Features | Attachment Inhibition IC₅₀ (μM) | Infection Inhibition IC₅₀ (μM) | Resistance to VP1-244K Mutants |
---|
NF449 (lead) | 8 sulfonate groups (ortho + para positions) | 0.4–4.0 | 4.0 | Lost (K244E confers resistance) |
NF110 | 4 sulfonate groups (para positions only) | 0.4 | 1.0 | Lost |
NM16 | Sulfonated biphenyl-tryptophan hybrid | 0.05 | 0.1 | Lost |
Suramin (parent) | 6 sulfonate groups; symmetric naphthalene cores | 32–64 | 64 | Partial (reduced efficacy) |
Mechanistically, all active suramin analogs share a critical pharmacophore: clustered sulfonate groups enabling ionic bonding with VP1-242K/244K. Their efficacy hinges on the geometry of these groups—NF110 and NM16 achieve higher steric complementarity with the capsid vertex than NF449, explaining their enhanced potency [2] [4].